DL-Racemate vs L-Enantiomer: Polymer Solubility and Molecular Weight Distribution in Polyserine Synthesis
O-tert-Butyl-DL-serine yields water-soluble block copolymers when copolymerized with L-serine, whereas O-tert-butyl-L-serine alone produces water-insoluble high molecular weight homopolymers [1]. This stereochemical difference directly governs the solubility profile of the final polymeric product.
| Evidence Dimension | Polymer water solubility after tert-butyl deprotection |
|---|---|
| Target Compound Data | Water-soluble block copolymers (DL-serine)x(L-serine)y synthesized from O-tert-Butyl-DL-serine |
| Comparator Or Baseline | Water-insoluble high molecular weight homopolymers from O-tert-Butyl-L-serine |
| Quantified Difference | Qualitative binary outcome: water-soluble vs water-insoluble |
| Conditions | Polymerization of N-carboxyanhydrides followed by tert-butyl deprotection with HCl/HBr in benzene; solubility tested in aqueous media |
Why This Matters
For applications requiring water-soluble polypeptides (e.g., drug delivery vehicles, hydrogel components), the DL-racemate is the required starting material; the L-enantiomer cannot yield the same water-soluble copolymer architecture.
- [1] Tooney NM, Fasman GD. Synthesis of poly-O-tert-butyl-L-serine and poly-L-serine. Biopolymers. 1968;6(1):81-96. doi:10.1002/bip.1968.360060107 View Source
